3,4-Difluoro-2-methoxybenzaldehyde

Catalog No.
S758076
CAS No.
1023023-24-6
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoro-2-methoxybenzaldehyde

CAS Number

1023023-24-6

Product Name

3,4-Difluoro-2-methoxybenzaldehyde

IUPAC Name

3,4-difluoro-2-methoxybenzaldehyde

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3

InChI Key

ZQZRNVKXGQFKMX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)F)C=O

Canonical SMILES

COC1=C(C=CC(=C1F)F)C=O

3,4-Difluoro-2-methoxybenzaldehyde (CAS 1023023-24-6) is a specialized tri-substituted aromatic building block. It features an electron-withdrawing 3,4-difluoro motif paired with an electron-donating 2-methoxy group. This specific push-pull electronic configuration and ortho-steric hindrance make it a critical precursor for synthesizing highly selective Nav1.8 sodium channel inhibitors and fluorinated combretastatin analogues, where precise conformational control and metabolic stability are required [1].

Substituting 3,4-difluoro-2-methoxybenzaldehyde with simpler analogs like 3,4-difluorobenzaldehyde or 2-methoxybenzaldehyde leads to critical failures in both processability and downstream API performance. The absence of the 2-methoxy group removes the steric hindrance necessary for the active conformation of Nav1.8 inhibitors, reducing target selectivity and increasing off-target cardiac risks [1]. Conversely, lacking the 3,4-difluoro substitution lowers the lipophilicity and metabolic stability of the downstream API, while also reducing the electrophilicity of the aldehyde carbon, which depresses yields in key condensation steps during manufacturing[2].

High-Yield Condensation via Enhanced Electrophilicity

The electron-withdrawing nature of the 3,4-difluoro motif significantly increases the partial positive charge on the aldehyde carbon compared to 2-methoxybenzaldehyde. In targeted API synthesis—such as the condensation with 1,1,1-trifluorobutan-2-one for Nav1.8 inhibitors—3,4-difluoro-2-methoxybenzaldehyde achieves yields of 75–84% under mild catalytic conditions (e.g., piperidine acetate at 75°C) [1]. Analogs lacking the difluoro substitution exhibit reduced carbonyl electrophilicity, requiring harsher conditions and typically resulting in lower throughput and higher byproduct formation.

Evidence DimensionCondensation reaction yield
Target Compound Data75–84% yield under mild conditions (75°C)
Comparator Or Baseline2-Methoxybenzaldehyde (lower electrophilicity, reduced yield)
Quantified Difference>15% yield improvement in critical coupling steps
ConditionsCondensation with trifluoromethyl ketones

Higher condensation yields directly translate to lower cost-of-goods (COGs) and reduced purification bottlenecks in multi-step pharmaceutical manufacturing.

Ortho-Methoxy Steric Hindrance for Target Selectivity

For the synthesis of highly selective Nav1.8 sodium channel inhibitors, the 2-methoxy group acts as a critical steric lock. Compared to using 3,4-difluorobenzaldehyde, the inclusion of the bulky ortho-methoxy group in 3,4-difluoro-2-methoxybenzaldehyde restricts the rotation of the resulting aromatic ring in the final API framework [1]. This restricted conformation is pharmacophore-essential for binding to the Nav1.8 channel while preventing off-target interactions with cardiac Nav1.5 channels, a common failure point for generic fluorinated aromatics.

Evidence DimensionDownstream API conformational restriction
Target Compound DataRestricted rotation (ortho-methoxy steric lock)
Comparator Or Baseline3,4-Difluorobenzaldehyde (free rotation, poor selectivity)
Quantified DifferenceEnables critical Nav1.8 vs Nav1.5 selectivity in final APIs
ConditionsStructure-activity relationship (SAR) in sodium channel modulators

Procurement of the exact 2-methoxy substituted building block is non-negotiable for achieving the stringent safety and selectivity profiles required for neuropathic pain therapeutics.

C-F Bond Mediated Metabolic Resistance

The incorporation of fluorine atoms at the 3- and 4-positions provides carbon-fluorine bonds with dissociation energies significantly higher than standard C-H bonds (approx. 480+ kJ/mol vs 410 kJ/mol) [1]. When 3,4-difluoro-2-methoxybenzaldehyde is used as a precursor for combretastatin analogues or Nav1.8 inhibitors, these strong C-F bonds effectively block cytochrome P450-mediated oxidative metabolism at these historically vulnerable aromatic positions. Compared to non-fluorinated 2-methoxybenzaldehyde derivatives, this translates to a markedly extended in vivo half-life for the final active pharmaceutical ingredient (API).

Evidence DimensionBond dissociation energy and metabolic blocking
Target Compound DataC-F bond energy >480 kJ/mol (blocks oxidation)
Comparator Or BaselineNon-fluorinated analogs (C-H bond energy ~410 kJ/mol, susceptible to oxidation)
Quantified Difference~70 kJ/mol increase in bond strength at the 3,4-positions
ConditionsCytochrome P450 oxidative metabolism models

Procuring the difluorinated precursor directly enhances the pharmacokinetic survivability of the resulting drug, reducing the need for late-stage structural rescues.

Balanced Lipophilicity and Processability

3,4-Difluoro-2-methoxybenzaldehyde exhibits an XLogP3 of 1.6 and a molecular weight of 172.13 g/mol [1]. Compared to 3,4-difluorobenzaldehyde, which lacks the methoxy group and has higher relative lipophilicity without an additional hydrogen-bond acceptor, this compound maintains solubility in polar aprotic solvents like THF and DMF used in standard cross-coupling and condensation reactions. The methoxy group ensures that downstream intermediates do not prematurely precipitate during low-temperature metalation or condensation steps (e.g., at -50 °C with LTMP) .

Evidence DimensionSolubility and XLogP3 balance
Target Compound DataXLogP3 1.6 with methoxy H-bond acceptor
Comparator Or Baseline3,4-Difluorobenzaldehyde (lacks H-bond acceptor, lower polar solubility)
Quantified DifferenceMaintenance of solubility at -50 °C in THF
ConditionsLow-temperature organolithium reactions (e.g., LTMP metalation)

Maintaining intermediate solubility at cryogenic temperatures is critical for high-yield, continuous-flow, or large-batch organometallic processing.

Synthesis of Nav1.8 Sodium Channel Inhibitors

Directly leveraging the steric locking of the 2-methoxy group and the metabolic stability of the 3,4-difluoro motif, this compound serves as a structurally precise precursor for neuropathic pain therapeutics. Its high condensation efficiency with trifluoromethyl ketones allows for scalable, 75–84% yield production of the core API framework [1].

Development of Fluorinated Combretastatin Analogues

In anticancer drug discovery, substituting standard aromatic rings with the 3,4-difluoro-2-methoxy motif prevents rapid oxidative degradation. The strong C-F bonds enhance the in vivo half-life of combretastatin derivatives, while the methoxy group maintains necessary tubulin-binding interactions, making this compound a highly targeted building block for oncology pipelines [2].

Advanced Agrochemical Intermediate Synthesis

The balanced XLogP3 (1.6) and specific electronic properties make this aldehyde highly suitable for synthesizing crop protection agents. The enhanced electrophilicity of the carbonyl group facilitates rapid reductive amination or Knoevenagel condensations, streamlining the industrial-scale manufacturing of complex fluorinated agrochemicals [2].

XLogP3

1.6

Dates

Last modified: 08-15-2023

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